5-Hexadecylsalicylic acid

CAS No.: 28294-58-8

Cat. No.: VC14353222

Molecular Formula: C23H38O3

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28294-58-8 |

|---|---|

| Molecular Formula | C23H38O3 |

| Molecular Weight | 362.5 g/mol |

| IUPAC Name | 5-hexadecyl-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26/h17-19,24H,2-16H2,1H3,(H,25,26) |

| Standard InChI Key | VCLDAIPENLEIRV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

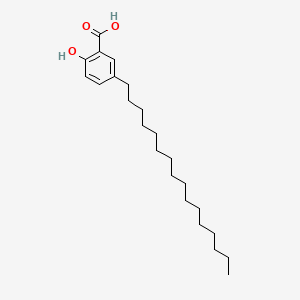

5-Hexadecylsalicylic acid (C₂₃H₃₈O₃) has a molecular weight of 362.546 g/mol . Its structure consists of a salicylic acid moiety (2-hydroxybenzoic acid) substituted at the fifth carbon with a hexadecyl (C₁₆H₃₃) chain (Figure 1). This positional isomerism distinguishes it from the more widely studied 6-alkylsalicylic acids, such as 6-pentadecylsalicylic acid found in Amphipterygium adstringens .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 28294-58-8 | |

| Molecular Formula | C₂₃H₃₈O₃ | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in alcohols, organic solvents; insoluble in water |

Spectroscopic Identification

While specific spectral data for the 5-substituted isomer are scarce, analogous alkylsalicylates are typically characterized by:

-

¹H NMR: Aromatic protons at δ 6.6–7.8 ppm (salicylate ring), methylene/methyl signals from the alkyl chain (δ 0.8–1.6 ppm) .

-

IR: Broad O-H stretch near 3000 cm⁻¹, carbonyl (C=O) at ~1680 cm⁻¹ .

Synthesis and Production

Synthetic Routes

Industrial synthesis likely involves Friedel-Crafts alkylation, where salicylic acid reacts with hexadecyl halides in the presence of Lewis acid catalysts. Alternative methods may include:

-

Direct alkylation: Using hexadecanol under acidic conditions.

-

Ester hydrolysis: Starting from cetyl salicylate (hexadecyl 2-hydroxybenzoate, CAS 19666-19-4) , though this yields the ortho-substituted derivative.

Challenges in regioselectivity necessitate careful control to favor substitution at the fifth position, often requiring directing groups or high-pressure conditions.

Toxicity Profile

Industrial and Research Applications

Current Uses

-

Cosmetic formulations: As a lipophilic stabilizer in creams due to its emulsifying properties .

-

Chemical intermediates: For synthesizing surfactants or metal-chelating agents.

Emerging Opportunities

-

Drug delivery systems: Potential use in lipid nanoparticle formulations, leveraging its amphiphilic structure.

-

Antimicrobial coatings: Alkylsalicylates inhibit biofilm formation in Staphylococcus aureus , though efficacy of the 5-isomer needs testing.

Challenges and Future Directions

Knowledge Gaps

-

Synthetic optimization: Improved regioselective methods for C5 alkylation.

-

Biological screening: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

-

Pharmacokinetics: Absorption/distribution studies to assess bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume